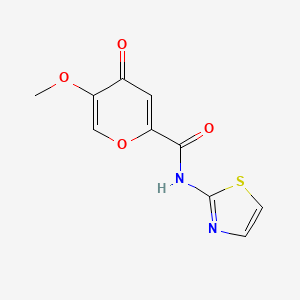

5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-4-oxo-N-(1,3-thiazol-2-yl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-15-8-5-16-7(4-6(8)13)9(14)12-10-11-2-3-17-10/h2-5H,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQSAFUDRXQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Hydroxymethylpyran Derivatives

A common method involves oxidizing 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran precursors. For example, 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid is synthesized via oxidation of 2-hydroxymethyl-4-oxo-4H-pyran using Ag₂O or MnO₂/CrO₃ systems. The methoxy group at position 5 is introduced through alkylation with methyl iodide or via direct substitution during ring formation.

Reaction conditions :

Cyclocondensation of Aldehydes and Active Methylene Compounds

The Hantzsch-like cyclocondensation of aldehydes with diketones or β-ketoesters provides an alternative route. For instance, reacting ethyl acetoacetate with methoxy-substituted benzaldehydes yields 5-methoxy-4-oxo-4H-pyran-2-carboxylates.

Key parameters :

-

Catalyst : Piperidine or acetic acid.

-

Reaction time : 6–8 hours.

Functionalization of the Pyran Ring

Esterification and Hydrolysis

The carboxylate group at position 2 is converted to a carboxylic acid via hydrolysis:

Conditions :

Alternative Multicomponent Approaches

Recent advances utilize one-pot multicomponent reactions to streamline synthesis:

Three-Component Reaction

A mixture of methoxy-substituted aldehyde, ethyl acetoacetate, and thiazol-2-amine undergoes cyclocondensation:

Conditions :

-

Catalyst : Sulfuric acid or p-toluenesulfonic acid.

Purification and Characterization

Crystallization Techniques

Spectroscopic Analysis

-

¹H NMR : Key peaks include δ 8.2 ppm (thiazole C-H), δ 6.1 ppm (pyran C-H), and δ 3.8 ppm (methoxy OCH₃).

-

IR : Strong bands at 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (amide C=O).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 5-hydroxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide.

Reduction: Formation of 5-methoxy-4-hydroxy-N-(thiazol-2-yl)-4H-pyran-2-carboxamide.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements—the pyran ring, methoxy group, and thiazol-2-yl carboxamide—distinguish it from related molecules. Below is a comparative analysis of its structural and functional features against analogous compounds:

Table 1: Structural and Functional Comparison of Thiazol-2-yl Carboxamides

Key Observations :

- Pyran vs. Isoxazole/Triazole Cores : The pyran ring in the target compound may confer distinct electronic properties compared to isoxazole or triazole cores. For instance, the pyran’s oxygen atom and conjugated system could enhance hydrogen bonding and π-π stacking interactions in biological targets .

- Substituent Effects : The 5-methoxy group in the target compound likely improves solubility compared to methyl substituents (e.g., in ’s isoxazole analog). The 4-oxo group may act as a hydrogen bond acceptor, analogous to the 3-oxo group in 3-oxo-N-(thiazol-2-yl)butanamide, a potent PDE5 inhibitor .

PDE5 Inhibition Potential

Compounds with thiazol-2-yl carboxamide moieties, such as 3-oxo-N-(thiazol-2-yl)butanamide, exhibit strong PDE5 inhibition (100% at 10 µM) via binding modes resembling sildenafil, a clinical PDE5 inhibitor. Molecular docking studies suggest that the thiazole ring and carboxamide group anchor the compound to the PDE5 active site, while substituents like methoxy or oxo groups modulate affinity . The target compound’s pyran core and methoxy group may similarly engage with PDE5, though empirical validation is required.

Anticancer Activity

Thiazol-2-yl triazole carboxylic acids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid) show selective cytotoxicity against lung (NCI-H522) and melanoma (LOX IMVI) cell lines, with growth inhibition up to 62% . The target compound’s pyran ring and electron-withdrawing oxo group could enhance DNA intercalation or kinase inhibition, mechanisms common among heterocyclic anticancer agents.

Biological Activity

5-Methoxy-4-oxo-N-(thiazol-2-yl)-4H-pyran-2-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a pyran ring fused with a thiazole ring, which is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound is characterized by the presence of:

- A methoxy group (-OCH₃)

- A thiazole moiety contributing to its biological activity

- A pyran ring which enhances its structural diversity

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting the growth of various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2. The thiazole ring plays a critical role in enhancing cytotoxicity against cancer cell lines.

- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory responses, such as cyclooxygenases (COX), leading to reduced inflammation.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity Type | Test Organisms/Cell Lines | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 | Inhibition of cell wall synthesis |

| Escherichia coli | 15 | Disruption of metabolic pathways | |

| Anticancer | HeLa cells | 12 | Induction of apoptosis |

| MCF-7 cells | 10 | Inhibition of Bcl-2 | |

| Anti-inflammatory | RAW 264.7 macrophages | 25 | Inhibition of COX enzymes |

Case Studies

-

Antimicrobial Evaluation :

In a study assessing the antimicrobial efficacy, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 20 µM, indicating strong bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli . -

Anticancer Activity :

A detailed investigation into the anticancer properties revealed that this compound significantly inhibited the proliferation of HeLa and MCF-7 cell lines with IC50 values of 12 µM and 10 µM, respectively. Mechanistic studies indicated that it activates caspase pathways leading to apoptosis . -

Anti-inflammatory Studies :

In vitro assays using RAW 264.7 macrophages showed that this compound effectively reduced the production of pro-inflammatory cytokines by inhibiting COX enzymes, demonstrating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

This compound can be compared with other thiazole-containing compounds known for their biological activities:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol] | 18 | Antimicrobial |

| Thiazole derivatives | Varies | Antitumor |

The unique combination of methoxy and carboxamide groups in this compound enhances its biological properties compared to similar compounds.

Q & A

Q. Optimization Tips :

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) to enhance yields.

- Use real-time monitoring (TLC or in-situ IR) to track reaction progress and minimize byproducts .

Basic: Which analytical techniques are most reliable for characterizing this compound and validating its structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₁H₁₀N₂O₅S: 294.04 g/mol) with <2 ppm error .

- IR Spectroscopy : Detect key functional groups (C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. Data Validation :

- Cross-reference melting points (e.g., 210–212°C for analogous compounds) to confirm crystallinity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and controls (e.g., doxorubicin for cytotoxicity) .

- Dose-Response Curves : Perform triplicate experiments across a concentration range (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values .

- Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements .

Case Study :

A reported discrepancy in antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL) was traced to differences in bacterial strain susceptibility and compound solubility in culture media .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- Prepare the ligand (optimized geometry via DFT) and receptor (e.g., COX-2 or EGFR kinase) using PyMOL.

- Set grid boxes to cover active sites (20 ų) and run 50 docking poses .

- MD Simulations (GROMACS) :

- Simulate ligand-receptor complexes (100 ns) in explicit solvent to assess stability (RMSD <2 Å) and binding free energy (MM-PBSA) .

- QSAR Models :

- Train models using descriptors (e.g., logP, polar surface area) from analogous thiazole-pyran derivatives to predict ADMET properties .

Basic: How does the methoxy group influence the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Solubility : The methoxy group increases hydrophilicity (logP reduction by ~0.5 units) compared to non-substituted analogs, enhancing aqueous solubility for in vitro assays .

- Electron Effects : Methoxy acts as an electron-donating group, stabilizing the pyran ring’s conjugated system and directing electrophilic substitution to the 3-position .

- Stability : Under acidic conditions, demethylation may occur (monitor via TLC at pH <3), necessitating buffered formulations for long-term storage .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Core Modifications :

- Side-Chain Variations :

- Introduce alkyl chains (e.g., isopropyl, cyclopropyl) to the carboxamide nitrogen to probe steric effects .

- Biological Testing :

- Screen derivatives against a panel of targets (e.g., kinases, GPCRs) using SPR or fluorescence polarization assays .

Basic: What are the best practices for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Analyze degradation via HPLC; >90% stability is ideal for drug candidates .

- Light Sensitivity : Store solutions in amber vials and monitor UV-vis spectra (200–400 nm) for photodegradation peaks .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>150°C indicates suitability for lyophilization) .

Advanced: How can in silico tools guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction (SwissADME) :

- Input SMILES to predict BBB permeability (CNS MPO score >4) and CYP450 inhibition .

- Metabolite Prediction (GLORYx) :

- Identify likely Phase I metabolites (e.g., hydroxylation at C-5 of the pyran ring) to preempt toxicity .

- Solubility Enhancement :

- Use COSMO-RS to screen co-solvents (e.g., PEG 400) for improved oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.